An In-depth Technical Guide to 5-Butylbarbituric Acid (CAS: 1953-33-9)
An In-depth Technical Guide to 5-Butylbarbituric Acid (CAS: 1953-33-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Butylbarbituric acid, a derivative of barbituric acid. The information presented herein is intended to support research and development activities by providing detailed chemical, physical, and toxicological data, along with experimental protocols and a mechanistic overview of its biological activity.
Chemical and Physical Properties
5-Butylbarbituric acid, with the CAS number 1953-33-9, is an organic compound belonging to the barbiturate (B1230296) class.[1][2] It serves as a key intermediate in the synthesis of more complex molecules and novel barbiturate derivatives.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1953-33-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₃ | [1][3] |
| Molecular Weight | 184.19 g/mol | [1][3] |
| IUPAC Name | 5-butyl-1,3-diazinane-2,4,6-trione | [3] |
| Appearance | White solid (powder, crystalline) | [2] |
| Melting Point | 204–208 °C | [2] |
| Solubility | Recrystallization from hot water is effective. Also soluble in ethanol (B145695), ethyl acetate, and benzene.[1] | |
| pKa | The pKa of the parent compound, barbituric acid, is 4.01. The specific pKa for 5-Butylbarbituric acid is not readily available in the searched literature. | [4] |
Synthesis and Characterization
The most common method for synthesizing 5-Butylbarbituric acid is through the condensation of a butyl-substituted malonic ester with urea (B33335) in the presence of a base, such as sodium ethoxide.[1]
Experimental Protocol: Synthesis of 5-Butylbarbituric Acid
This protocol is based on the classical synthesis of barbituric acids.
Materials:
-
Diethyl n-butylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
Water
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Drying agent (e.g., anhydrous magnesium sulfate)
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Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve finely cut sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate, followed by a solution of dry urea in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can vary, but several hours are typically required. A white solid may precipitate during the reaction.
-
Work-up: After the reaction is complete, add hot water to dissolve the solid. Acidify the solution with hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Crystallization: Cool the clear solution in an ice bath to induce crystallization of 5-Butylbarbituric acid.
-
Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water. The crude product can be further purified by recrystallization from hot water or ethanol.[1]
-
Drying: Dry the purified product in a vacuum oven.
Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-Butylbarbituric acid is expected to show strong absorption bands for the carbonyl (C=O) groups in the range of 1700-1750 cm⁻¹ and a characteristic N-H stretching band around 3200 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (184.19 g/mol ).[1] Characteristic fragmentation patterns can further confirm the structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the butyl group and the barbiturate ring.
Mechanism of Action and Signaling Pathway
Like other barbiturates, 5-Butylbarbituric acid is a non-selective central nervous system (CNS) depressant.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1]
Barbiturates bind to a specific site on the GABA-A receptor, which is a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the duration of the opening of the associated chloride (Cl⁻) channel when GABA is also bound.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the CNS.
At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, and can also block the channel.[5][6] The affinity and efficacy of these actions can vary depending on the subunit composition of the GABA-A receptor.[7]
Toxicological Data
While specific LD50 data for 5-Butylbarbituric acid was not found in the search results, data for related compounds are available and provide an indication of its potential toxicity. It is important to note that toxicity can vary significantly between different barbiturate derivatives.
| Compound | Route of Exposure | Species | Dose | Reference(s) |
| 5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium salt | Intraperitoneal | Mouse | LD50: 244 mg/kg | [8] |
| 5-sec-Butyl-5-(butylthiomethyl)barbituric acid, sodium salt | Intravenous | Rabbit | LD50: 44 mg/kg | [8] |
| 5-Butyl-5-ethyl-1-methylbarbituric acid, sodium salt, (+-)- | Intravenous | Rat | LDLo: 70 mg/kg | [9] |
According to a safety data sheet, 5-n-Butylbarbituric acid does not meet the criteria for classification as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer, mutagenic, or carcinogenic under Regulation (EC) No 1272/2008.[2] However, as with all chemical compounds, it should be handled with appropriate safety precautions in a laboratory setting.
Applications in Research
5-Butylbarbituric acid and its derivatives are subjects of ongoing research. The pyrimidine-2,4,6-trione scaffold is being investigated for the development of new therapeutic agents.[1] Studies have explored its potential neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS).[1] Furthermore, structural analogs have shown anticonvulsant activity at doses below the hypnotic range, indicating the importance of the butyl-substituted core in differentiating biological mechanisms.[1] Research applications also include studies on its radical-scavenging and antioxidant properties.[1]
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical workflow for the synthesis and analysis of 5-Butylbarbituric acid in a research setting.
References
- 1. 5-Butylbarbituric Acid|CAS 1953-33-9 [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. 5-Butyl barbituric acid | C8H12N2O3 | CID 74771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RTECS NUMBER-CQ1495000-Chemical Toxicity Database [drugfuture.com]
- 9. RTECS NUMBER-CQ1950400-Chemical Toxicity Database [drugfuture.com]
